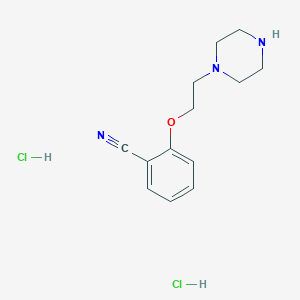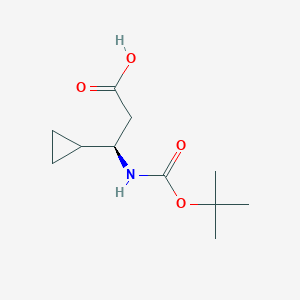
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
Synthesis and Transformations
The condensation of aminonaphthalene with furoyl chloride has been explored for synthesizing naphtho[2,1-d]oxazole derivatives. These compounds undergo reactions like nitration, bromination, sulfonation, formylation, and acylation, showcasing the diverse chemical reactivity and potential utility in further organic synthesis (Illenzeer et al., 2013).
Molecular Characterization
The characterization of sulfonamide compounds, including their structural analysis through X-ray crystallography and computational studies like Density Functional Theory (DFT), highlights the detailed molecular insights these compounds offer. Such studies provide foundational knowledge for understanding the properties and potential applications of these molecules (Sarojini et al., 2012).
Environmental and Biological Applications
Geothermal Reservoir Tracers
Polyaromatic sulfonates, including those related to naphthalene sulfonamide structures, have been evaluated for their suitability as tracers in geothermal reservoirs. Their thermal stability and analytical detectability make them valuable tools for understanding geothermal reservoir dynamics (Rose et al., 2001).
Antimicrobial and Biological Activities
The exploration of sulfonamide derivatives for biological activities, such as enzyme inhibition, provides insights into the potential therapeutic applications of these compounds. For instance, certain sulfonamide derivatives have been investigated for their ability to inhibit enzymes like lipoxygenase and α-glucosidase, suggesting potential anti-inflammatory and anti-diabetic applications (Abbasi et al., 2015).
Fluorescence Sensing and Intracellular Imaging
Naphthalene-based sulfonamide chemosensors have been developed for the fluorescence sensing and intracellular imaging of metal ions, such as Al3+. These sensors offer selective detection in aqueous systems and have been applied for intracellular imaging, demonstrating the intersection of organic chemistry and biological imaging technologies (Mondal et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-26(24,18-7-3-5-14-4-1-2-6-16(14)18)22-12-17-19(21-10-9-20-17)15-8-11-25-13-15/h1-11,13,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIVKQWKVPNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


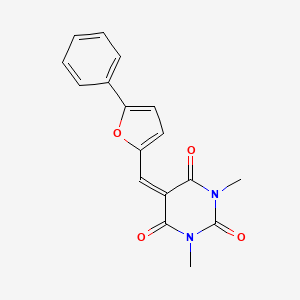
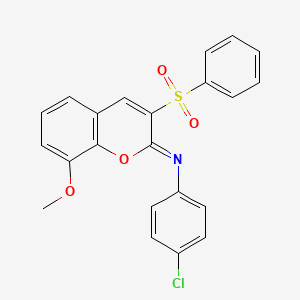
![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)
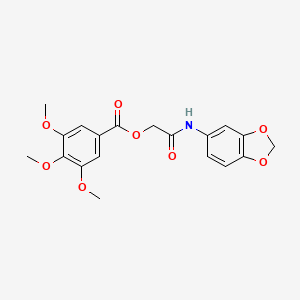
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)
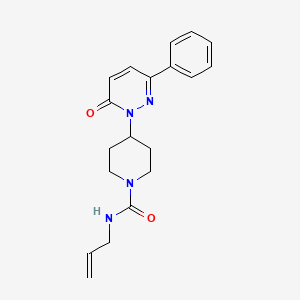

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
